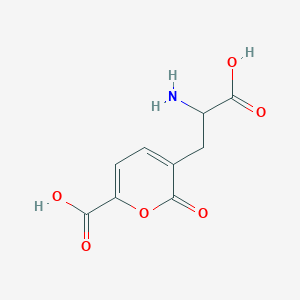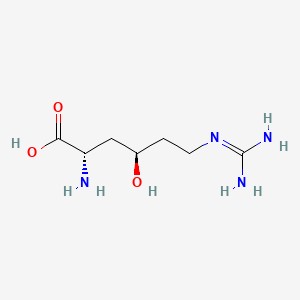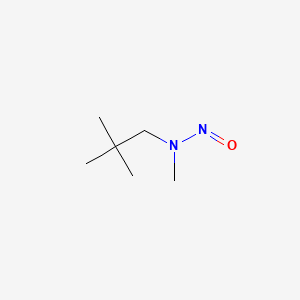
Methyl(neopentyl)nitrosamine
説明
Methyl(neopentyl)nitrosamine is a highly toxic and carcinogenic compound that belongs to the nitrosamine family. It is commonly used in laboratory experiments to induce cancer in animals for research purposes. The compound is synthesized through a complex process that involves the reaction of neopentylamine with nitrite ions.
作用機序
Methyl(neopentyl)nitrosamine induces cancer by reacting with DNA to form DNA adducts. These adducts cause mutations in the DNA, leading to the development of cancer. The compound is also known to cause oxidative stress, which can lead to the development of cancer.
生化学的および生理学的効果
Methyl(neopentyl)nitrosamine is highly toxic and carcinogenic. The compound is known to cause liver damage, kidney damage, and lung damage. It is also known to cause DNA damage and mutations, leading to the development of cancer. The compound is also known to cause oxidative stress, which can lead to the development of cancer.
実験室実験の利点と制限
Methyl(neopentyl)nitrosamine is a highly effective tool for inducing cancer in animals for research purposes. The compound is relatively easy to synthesize and is readily available. However, the use of Methyl(neopentyl)nitrosamine in laboratory experiments is limited by its high toxicity and carcinogenicity. The compound must be handled with extreme caution, and appropriate safety measures must be taken to prevent exposure.
将来の方向性
Future research on Methyl(neopentyl)nitrosamine should focus on developing safer and more effective alternatives for inducing cancer in animals for research purposes. Research should also focus on developing therapies to prevent and treat cancer caused by Methyl(neopentyl)nitrosamine exposure. Additionally, research should focus on identifying the environmental factors that contribute to the formation of Methyl(neopentyl)nitrosamine and developing strategies to reduce exposure to this highly toxic and carcinogenic compound.
Conclusion
Methyl(neopentyl)nitrosamine is a highly toxic and carcinogenic compound that is commonly used in laboratory experiments to induce cancer in animals for research purposes. The compound is synthesized through a complex process that involves the reaction of neopentylamine with nitrite ions. Methyl(neopentyl)nitrosamine induces cancer by reacting with DNA to form DNA adducts, causing mutations in the DNA, leading to the development of cancer. The compound is highly toxic and carcinogenic, causing liver damage, kidney damage, and lung damage. The use of Methyl(neopentyl)nitrosamine in laboratory experiments is limited by its high toxicity and carcinogenicity. Future research on Methyl(neopentyl)nitrosamine should focus on developing safer and more effective alternatives for inducing cancer in animals for research purposes and developing therapies to prevent and treat cancer caused by Methyl(neopentyl)nitrosamine exposure.
合成法
Methyl(neopentyl)nitrosamine is synthesized through a complex process that involves the reaction of neopentylamine with nitrite ions. The reaction is carried out in the presence of an acid catalyst such as hydrochloric acid. The resulting product is a highly toxic and carcinogenic compound that is commonly used in laboratory experiments to induce cancer in animals.
科学的研究の応用
Methyl(neopentyl)nitrosamine is commonly used in laboratory experiments to induce cancer in animals for research purposes. The compound is used to study the mechanism of carcinogenesis and to evaluate the efficacy of potential cancer therapies. Methyl(neopentyl)nitrosamine is also used to study the effects of environmental toxins on human health.
特性
IUPAC Name |
N-(2,2-dimethylpropyl)-N-methylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-6(2,3)5-8(4)7-9/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAQPCFJFQRDDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878852 | |
| Record name | N-NITROSO-METHYL-NEOPENTYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50878852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl(neopentyl)nitrosamine | |
CAS RN |
31820-22-1 | |
| Record name | Methyl(neopentyl)nitrosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031820221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-NITROSO-METHYL-NEOPENTYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50878852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL(NEOPENTYL)NITROSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRM3W9BWK5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




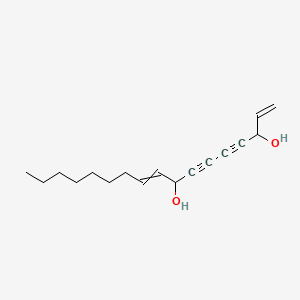

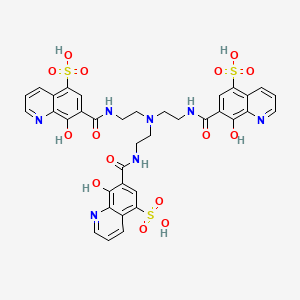
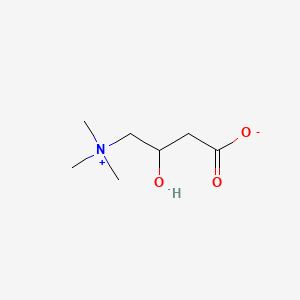

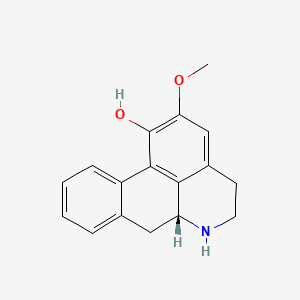
![3-Tert-butyl-7-[[2-(4-methylphenyl)-2-oxoethyl]thio]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B1196500.png)

![carbamothioic acid S-[2-(2-methoxyanilino)-2-oxoethyl] ester](/img/structure/B1196502.png)
![N-[5-amino-2-[[7-amino-2-[5-amino-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]oxy]-3,4-dihydroxycyclohexyl]acetamide](/img/structure/B1196506.png)
![2-[3-Carboxy-3-(methylammonio)propyl]-L-histidine](/img/structure/B1196507.png)
